![molecular formula C6H5N3O B572370 1H-Pyrazolo[3,4-b]pyridin-5-ol CAS No. 1256818-99-1](/img/structure/B572370.png)

1H-Pyrazolo[3,4-b]pyridin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

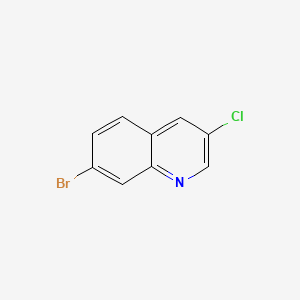

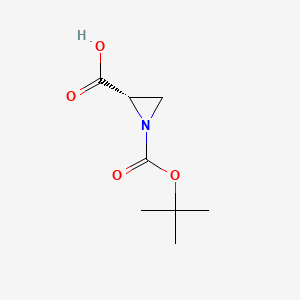

1H-Pyrazolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C6H5N3O . It is a solid substance and has a molecular weight of 135.13 .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-ol consists of a pyrazole ring fused with a pyridine ring . The structure has been analyzed in several studies .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-b]pyridin-5-ol have been studied . The reactions are associated with the synthesis of the compound and its derivatives .Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-b]pyridin-5-ol is a solid substance . More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

-

Pharmaceutical Applications : 1H-Pyrazolo[3,4-b]pyridines have been found to possess a wide range of pharmacological properties . For example, they form part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension called riociguat .

-

Biomedical Applications : These compounds have been used in the synthesis of inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages . They have also been used in the synthesis of inhibitors of p38 and JNK1 mitogen-activated protein kinases .

-

Chemical Synthesis : 1H-Pyrazolo[3,4-b]pyridines have been used in the synthesis of various chemical compounds. The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

-

Inhibitors of CCL2-induced chemotaxis : These compounds have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .

-

Inhibitors of p38 and JNK1 mitogen-activated protein kinases : 1H-Pyrazolo[3,4-b]pyridines have been used in the synthesis of inhibitors of p38 and JNK1 mitogen-activated protein kinases .

-

Treatment of Pulmonary Hypertension : The drug riociguat, which is a stimulator of soluble guanylate cyclase, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

-

Acetylcholinesterase Inhibitors : Some derivatives of 1H-Pyrazolo[3,4-b]pyridines have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .

-

Antiviral Activity : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

-

PPARα Agonists : 1H-Pyrazolo[3,4-b]pyridine has been used as a skeleton for PPARα agonists, which are used in the treatment of dyslipidemia .

-

Inhibitors of Acetylcholinesterases : Some derivatives of 1H-Pyrazolo[3,4-b]pyridines have been found to inhibit acetylcholinesterases .

-

Antiviral Activity : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

-

Dyes and Pigments : Pyrazolo[1,5-a]pyrimidines, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, have been used in the synthesis of dyes and pigments .

将来の方向性

特性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-4-2-8-9-6(4)7-3-5/h1-3,10H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUHIVULCFBZCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-b]pyridin-5-ol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)

![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)